1-(3-Methyloxetan-3-yl)ethan-1-ol, with the chemical formula CHO, is an organic compound that belongs to the oxetane family. This compound features a four-membered ring containing one oxygen atom, which is characteristic of oxetanes. The compound is recognized for its potential applications in various fields, including chemistry and biology, serving as a building block for more complex molecules and being studied for its biological activity and interactions with biomolecules .
1-(3-Methyloxetan-3-yl)ethan-1-ol is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to an ethyl chain. Its structure also includes an oxetane ring, making it a unique compound within the broader category of cyclic ethers. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural features, emphasizing its functional groups and stereochemistry.
The synthesis of 1-(3-Methyloxetan-3-yl)ethan-1-ol can be achieved through various methods:
The reaction conditions for synthesizing 1-(3-Methyloxetan-3-yl)ethan-1-ol are critical. Parameters such as temperature, pressure, and catalyst choice significantly influence the reaction outcome. The use of catalysts can lower activation energy, improving reaction rates and yields.
The molecular structure of 1-(3-Methyloxetan-3-yl)ethan-1-ol can be described using its InChI code: InChI=1S/CHO/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H,1-2H. This representation provides insight into the connectivity of atoms within the molecule.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7